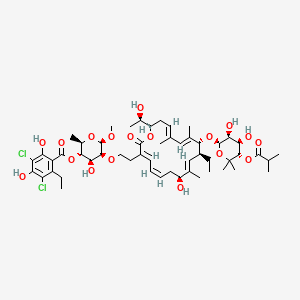![molecular formula C11H11Cl3N2O4 B13860506 Ethyl 2-[(2,3,4-trichloro-6-nitrophenyl)methylamino]acetate](/img/structure/B13860506.png)
Ethyl 2-[(2,3,4-trichloro-6-nitrophenyl)methylamino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[(2,3,4-trichloro-6-nitrophenyl)methylamino]acetate is an organic compound with a complex structure, characterized by the presence of multiple functional groups including nitro, chloro, and ester groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(2,3,4-trichloro-6-nitrophenyl)methylamino]acetate typically involves the reaction of 2,3,4-trichloro-6-nitrobenzylamine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-[(2,3,4-trichloro-6-nitrophenyl)methylamino]acetate can undergo various chemical reactions including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Hydrolysis can be achieved using aqueous sodium hydroxide.
Substitution: Nucleophilic substitution can be carried out using reagents like sodium azide or thiourea.
Major Products
Reduction: Conversion to the corresponding amine or carboxylic acid.
Substitution: Formation of derivatives with different functional groups replacing the chloro groups.
Applications De Recherche Scientifique
Ethyl 2-[(2,3,4-trichloro-6-nitrophenyl)methylamino]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl 2-[(2,3,4-trichloro-6-nitrophenyl)methylamino]acetate involves its interaction with biological molecules through its functional groups. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis to release active metabolites. The chloro groups can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl N-(2,3,4-trichloro-6-nitrobenzyl)glycinate
- Ethyl 2-(6-nitro-2,3-dichlorobenzyl)glycine
Uniqueness
Ethyl 2-[(2,3,4-trichloro-6-nitrophenyl)methylamino]acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for diverse chemical modifications, making it a versatile compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C11H11Cl3N2O4 |
|---|---|
Poids moléculaire |
341.6 g/mol |
Nom IUPAC |
ethyl 2-[(2,3,4-trichloro-6-nitrophenyl)methylamino]acetate |
InChI |
InChI=1S/C11H11Cl3N2O4/c1-2-20-9(17)5-15-4-6-8(16(18)19)3-7(12)11(14)10(6)13/h3,15H,2,4-5H2,1H3 |
Clé InChI |
SCDRIGIOOZITSD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CNCC1=C(C(=C(C=C1[N+](=O)[O-])Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,4S,6R)-2-(hydroxymethyl)-6-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxane-3,4,5-triol](/img/structure/B13860440.png)
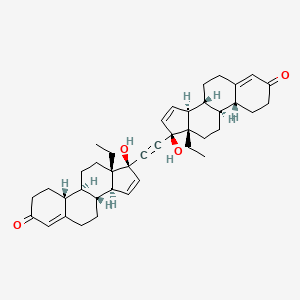
![(2R)-6-amino-2-[[(2R)-2-[[(4S)-4-(15N)azanyl-4-hydroxycarbonyl(1,2,3,4-13C4)butanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoic acid](/img/structure/B13860445.png)
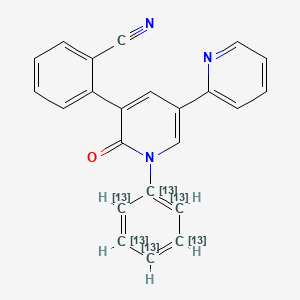
![2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)-1,1,2,2-tetradeuterioethoxy]ethanol;(E)-but-2-enedioic acid](/img/structure/B13860462.png)
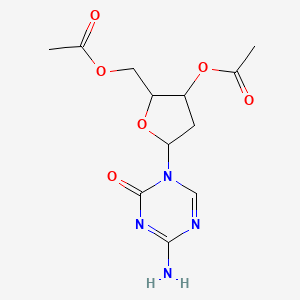
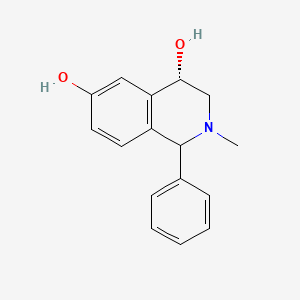
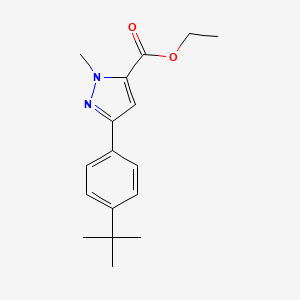
![2-amino-9-[(1R,4S)-4-[dideuterio(hydroxy)methyl]cyclopent-2-en-1-yl]-1H-purin-6-one](/img/structure/B13860493.png)
![2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B13860499.png)

![(7R,8S,9R,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol](/img/structure/B13860512.png)
